![molecular formula C9H20OSi B14085812 Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane CAS No. 101653-02-5](/img/structure/B14085812.png)
Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane: is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a cyclopropyl group attached to a silane moiety through an oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane typically involves the reaction of cyclopropyl alcohol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then converted to the final product through a substitution reaction.
Reaction Conditions:
Reagents: Cyclopropyl alcohol, trimethylchlorosilane, triethylamine
Solvent: Anhydrous dichloromethane
Temperature: Room temperature
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane can undergo oxidation reactions to form corresponding silanols or siloxanes.
Reduction: The compound can be reduced to form silanes with lower oxidation states.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents such as halogenated compounds or organometallic reagents in the presence of catalysts.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Lower oxidation state silanes
Substitution: Various organosilicon compounds with different functional groups
Scientific Research Applications
Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane has a wide range of applications in scientific research:
Biology: Investigated for its potential use in modifying biomolecules for enhanced stability and activity.
Medicine: Explored for its potential as a drug delivery agent due to its ability to modify the pharmacokinetic properties of drugs.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mechanism of Action
The mechanism by which Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane exerts its effects involves the interaction of the cyclopropyl group with various molecular targets. The cyclopropyl group is known for its ability to stabilize reactive intermediates and facilitate the formation of new chemical bonds. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic environments and improve the solubility of hydrophobic drugs.
Comparison with Similar Compounds
Similar Compounds
- Propargyloxytrimethylsilane
- Triisopropyl(trimethylsilyl)ethynylsilane
- Aminopropyltris(trimethylsiloxy)silane
Uniqueness
Trimethyl{[1-(propan-2-yl)cyclopropyl]oxy}silane is unique due to the presence of the cyclopropyl group, which imparts distinct chemical reactivity and stability compared to other organosilicon compounds. The combination of the cyclopropyl and trimethylsilyl groups provides a balance of reactivity and stability, making it a versatile reagent in various chemical transformations.
Properties
CAS No. |
101653-02-5 |
|---|---|
Molecular Formula |
C9H20OSi |
Molecular Weight |
172.34 g/mol |
IUPAC Name |
trimethyl-(1-propan-2-ylcyclopropyl)oxysilane |
InChI |
InChI=1S/C9H20OSi/c1-8(2)9(6-7-9)10-11(3,4)5/h8H,6-7H2,1-5H3 |
InChI Key |
RPHBQFBQSSDUDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1(CC1)O[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


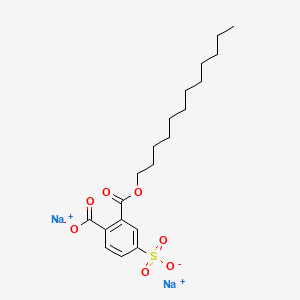
![3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14085735.png)
![1-(3-Butoxyphenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14085736.png)
![5-(5-chloro-2-hydroxyphenyl)-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-1H-pyrazole-3-carboxamide](/img/structure/B14085739.png)
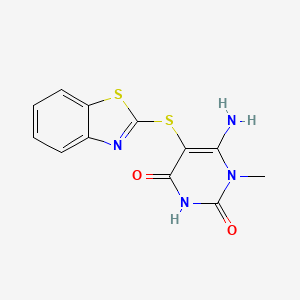
![Methyl 4-({2-fluoro-3-[(4-fluorophenyl)carbamoyl]benzene}amido)-3-methylbenzoate](/img/structure/B14085757.png)
![7-Iodo-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14085764.png)
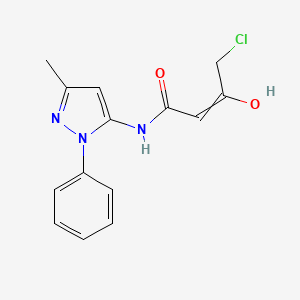
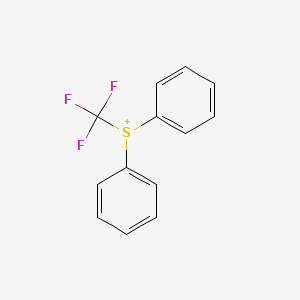

![2-[4-[[4-Amino-1-[[1-[[8-carbamimidamido-5-[[2-(hydroxyamino)-3-(4-hydroxyphenyl)propanoyl]amino]-3,4-dioxo-1-phenyloctan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]-19-(3-amino-3-oxopropyl)-49-benzyl-28-butan-2-yl-52-[[2-[[2-[2-[5-carbamimidamido-1-[[1-carbamimidamido-7-[2-(1-hydroxy-3-oxopropan-2-yl)hydrazinyl]-9-methyl-5,6-dioxodecan-4-yl]amino]-1-oxopentan-2-yl]hydrazinyl]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-31,40-bis(3-carbamimidamidopropyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacont-34-yl]acetic acid](/img/structure/B14085790.png)
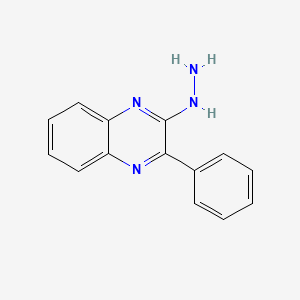
![1-methyl-4-phenyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B14085800.png)
![3-{[3-(4-methoxybenzyl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]methyl}benzoic acid](/img/structure/B14085805.png)
